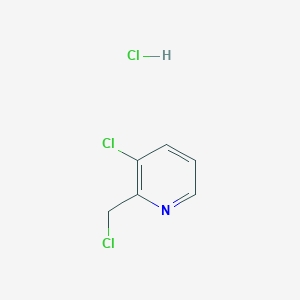

3-Chloro-2-(chloromethyl)pyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWKPCRREBTZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599956 | |

| Record name | 3-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124425-87-2 | |

| Record name | 3-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-2-(chloromethyl)pyridine hydrochloride CAS number

An In-Depth Technical Guide to 3-Chloro-2-(chloromethyl)pyridine Hydrochloride: Synthesis, Application, and Core Chemical Principles

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with two reactive chlorine atoms at strategic positions, renders it a versatile synthetic building block. The chloromethyl group at the 2-position provides a reactive site for nucleophilic substitution, while the chloro group at the 3-position modifies the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, particularly its solubility in polar protic solvents.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, applications, and safety protocols, grounded in established chemical principles.

Section 1: Core Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of all chemical synthesis and application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 124425-87-2 | [1] |

| Molecular Formula | C₆H₅Cl₂N · HCl | Inferred from structure |

| Molecular Weight | 198.48 g/mol | Inferred from formula |

| Appearance | Solid (Typical) | General knowledge |

| Primary Application | Synthetic Intermediate | [1][2] |

| Key Reactive Sites | C2-Chloromethyl group | [1][2] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve regioselectivity and high yield. A common conceptual pathway begins with a more readily available precursor, such as 3-chloro-2-methylpyridine.

Conceptual Synthetic Workflow

The logical flow for the synthesis involves the direct chlorination of the methyl group of 3-chloro-2-methylpyridine. The use of thionyl chloride (SOCl₂) is a well-established method for converting a pyridyl carbinol (hydroxymethyl group) to a chloromethyl group.[3][4] However, for direct chlorination of the methyl group, other reagents like N-chlorosuccinimide (NCS) under radical initiation or sulfuryl chloride (SO₂Cl₂) are often employed. The final step involves the formation of the hydrochloride salt by introducing hydrogen chloride gas or an HCl solution.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol describes the chlorination of a pyridyl methyl group followed by salt formation.

Objective: To synthesize this compound.

Materials:

-

3-Chloro-2-methylpyridine

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas or concentrated solution)

-

Standard glassware for reflux, filtration, and solvent removal

Procedure:

-

Radical Chlorination:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-methylpyridine (1 equivalent) in CCl₄.

-

Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of BPO or AIBN.

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS to track the consumption of the starting material.

-

Causality: This step initiates a free-radical chain reaction. BPO/AIBN acts as the initiator, generating radicals upon heating. These radicals abstract a hydrogen atom from the methyl group, which is more reactive than the aromatic protons. The resulting benzylic-type radical reacts with NCS to form the chloromethyl product and a succinimidyl radical, which propagates the chain.

-

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a dilute aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-Chloro-2-(chloromethyl)pyridine.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude product in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution slowly, or add a chilled solution of HCl in ether, until precipitation is complete.

-

Causality: The basic nitrogen atom of the pyridine ring is protonated by HCl to form the stable, solid hydrochloride salt. This process also serves as a purification step, as the salt is often less soluble in nonpolar organic solvents than the free base.

-

-

Final Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any remaining impurities.

-

Dry the product under vacuum to yield this compound.

-

Section 3: Applications in Drug Development & Synthesis

The primary value of this compound lies in its utility as a bifunctional electrophile. The chloromethyl group is an excellent leaving group, making it highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols) to form new carbon-heteroatom bonds. This reactivity is central to its role in building the core structures of complex molecules, including active pharmaceutical ingredients (APIs).

While specific APIs derived directly from this exact di-chloro precursor are not as widely documented as those from its mono-chloro analogs, its reaction chemistry is analogous to that of 2-(chloromethyl)pyridine, a key intermediate in the synthesis of various drugs. For instance, related compounds are used in the synthesis of prokinetic agents like Itopride.[5][6][7]

Illustrative Reaction Pathway: Synthesis of a Substituted Aminopyridine

This pathway demonstrates how the title compound can be used to synthesize a more complex molecule through nucleophilic substitution, a cornerstone reaction in drug discovery.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 124425-87-2 [smolecule.com]

- 3. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 4. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

3-Chloro-2-(chloromethyl)pyridine hydrochloride molecular weight

An In-Depth Technical Guide to 3-Chloro-2-(chloromethyl)pyridine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic organic compound of interest to researchers and professionals in synthetic chemistry and drug development. This document details its chemical properties, outlines a logical synthetic pathway, discusses its reactivity and potential applications, and provides essential safety protocols.

Core Compound Identity and Properties

This compound is a disubstituted pyridine derivative. The pyridine ring, a core scaffold in numerous pharmaceuticals, is functionalized with a chlorine atom at the 3-position and a chloromethyl group at the 2-position. The molecule is supplied as a hydrochloride salt, which enhances its stability and solubility in polar solvents. The presence of two reactive chloro-moieties makes it a versatile intermediate for further chemical elaboration.

Physicochemical Data

The key quantitative properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 198.48 g/mol | [1] |

| Molecular Formula | C₆H₆Cl₃N (also represented as C₆H₅Cl₂N·HCl) | [1] |

| CAS Number | 124425-87-2 | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [1] |

Chemical Structure

The structure of this compound features a protonated pyridine nitrogen, forming a salt with a chloride counter-ion.

Caption: Structure of this compound

Synthesis and Reactivity

Plausible Synthetic Pathway

While specific literature detailing the synthesis of this compound is not abundant, a robust and scalable synthetic route can be logically derived from established methods for analogous chloromethylpyridine hydrochlorides.[2][3] The most common industrial approach involves the chlorination of the corresponding alcohol (a pyridyl carbinol) using a chlorinating agent such as thionyl chloride (SOCl₂). This method is efficient and proceeds with high yield.[2]

The logical precursor for this synthesis is (3-chloro-pyridin-2-yl)methanol. The reaction involves the conversion of the hydroxyl group to a chloromethyl group. Thionyl chloride is an excellent choice for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. The HCl generated in situ also protonates the pyridine nitrogen to form the final hydrochloride salt directly.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is based on the well-documented synthesis of 3-(chloromethyl)pyridine hydrochloride and represents a viable method for the target compound.[2]

-

Reactor Setup: Charge a glass-lined reactor with thionyl chloride (1.05-1.10 molar equivalents) and an inert solvent such as toluene. Equip the reactor with a stirrer, a temperature probe, and an addition funnel. Maintain an inert atmosphere (e.g., nitrogen).

-

Temperature Control: Cool the thionyl chloride solution to a controlled temperature, typically between 20-30°C. This is critical to manage the exothermicity of the reaction and prevent the formation of impurities.

-

Substrate Addition: Dissolve (3-chloro-pyridin-2-yl)methanol (1.0 molar equivalent) in a separate portion of the inert solvent and charge it to the addition funnel.

-

Reaction Execution: Add the solution of the starting material to the stirred thionyl chloride solution slowly and sub-surface. Maintain the reaction temperature below 35°C using external cooling.

-

Precipitation and Recovery: Upon completion of the addition, the product will begin to precipitate as a solid hydrochloride salt. The precipitation can be driven to completion by applying a vacuum or purging with nitrogen to remove dissolved gaseous byproducts.[2]

-

Isolation: The solid product is collected by filtration, washed with fresh inert solvent to remove any residual starting materials or impurities, and dried under vacuum.

Core Reactivity

The primary utility of this compound in synthetic chemistry stems from the reactivity of the chloromethyl group (-CH₂Cl). This group is an excellent electrophile and is susceptible to nucleophilic substitution reactions (typically Sₙ2).[4] This allows for the covalent attachment of a wide range of nucleophiles, including:

-

Nitrogen Nucleophiles: Primary and secondary amines can be used to synthesize various aminomethyl-pyridine derivatives.

-

Oxygen Nucleophiles: Alcohols and phenols can form corresponding ether linkages.

-

Sulfur Nucleophiles: Thiols can be used to create thioethers.

This reactivity enables the facile diversification of the pyridine scaffold, making it a valuable building block for creating libraries of compounds for screening in drug discovery programs.[4]

Applications in Research and Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous approved drugs. The title compound serves as a key intermediate for synthesizing more complex molecules with potential therapeutic value.

-

Scaffold for Novel Derivatives: Its primary application is as a synthetic intermediate. By leveraging the reactivity of the chloromethyl group, chemists can introduce diverse functionalities to the pyridine ring, exploring the chemical space around this privileged scaffold.[4]

-

Potential for Biological Activity: The dichloro-functionality suggests potential applications in areas requiring covalent bond formation. While specific biological activities are not well-documented, its structure is analogous to other pyridine-based intermediates used in the synthesis of kinase inhibitors and other targeted therapies.[5][6] The presence of halogen atoms can also influence the pharmacokinetic properties of a final drug molecule.

-

Cross-Linking Applications: The presence of two chlorine atoms suggests potential utility as a cross-linking agent in polymer chemistry or for creating functional materials.[4]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Primary Hazards: The compound is corrosive and harmful if swallowed.[4][7] It can cause severe skin burns and serious eye damage.[7] Inhalation may cause irritation to the respiratory tract. It is also suspected of being a mutagen.[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles and a face shield.

-

A lab coat.

-

Use a respirator if dusts are likely to be generated.

-

-

Handling Procedures: Avoid all personal contact, including inhalation of dust. Prevent dust formation during handling. Wash hands thoroughly after use.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials. Keep away from incompatible materials such as strong oxidizing agents and strong bases. The compound should be stored under an inert gas like argon or nitrogen.[1]

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

References

- PubChem. (2025). 3-(Chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information.

- Apollo Scientific. (2022). 3-(Chloromethyl)pyridine hydrochloride Safety Data Sheet.

- precisionFDA. (n.d.). 3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-CHLORO-2-(TRICHLOROMETHYL)PYRIDINE.

- LabSolutions. (n.d.). 3-Chloro-2-(chloromethyl)pyridine.

- Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.

- Fisher Scientific. (2025). 2-Chloromethylpyridine hydrochloride Safety Data Sheet.

- ACS Publications. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Organic Process Research & Development.

- Smolecule. (2023). Buy 2-(Chloromethyl)pyridine hydrochloride.

- PubChem. (n.d.). 3-Chloro-2-(chloromethyl)pyridine. National Center for Biotechnology Information.

- Google Patents. (2001). EP1124803A1 - Preparation of chloromethylpyridine hydrochlorides.

- BenchChem. (2025). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.

Sources

- 1. 3-Chloro-2-chloroMethyl-pyridine hydrochloride CAS#: 124425-87-2 [m.chemicalbook.com]

- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy this compound | 124425-87-2 [smolecule.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. labsolu.ca [labsolu.ca]

3-Chloro-2-(chloromethyl)pyridine hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Chloro-2-(chloromethyl)pyridine Hydrochloride

Introduction

This compound is a halogenated pyridine derivative that serves as a key building block in synthetic organic chemistry. Its bifunctional nature, featuring both a reactive chloromethyl group and a chlorinated pyridine ring, makes it a valuable intermediate for introducing the pyridine scaffold into more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug discovery and agrochemical development.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research and application. Key identifiers for this compound are consolidated below.

-

IUPAC Name : 3-chloro-2-(chloromethyl)pyridine;hydrochloride

-

CAS Number : 124425-87-2[1]

-

Molecular Formula : C₆H₆Cl₃N[1]

-

Molecular Weight : 198.48 g/mol [1]

Structural Representation

The structure consists of a pyridine ring substituted with a chlorine atom at the 3-position and a chloromethyl group at the 2-position. The hydrochloride salt form enhances stability and modifies its physical properties, such as solubility.

Caption: Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. While extensive experimental data for this specific isomer is not broadly published, properties can be inferred from its structure and data on related compounds.

| Property | Value | Source / Comment |

| Appearance | Typically a solid, ranging from off-white to yellow or tan powder. | Based on analogous compounds like 3-(chloromethyl)pyridine hydrochloride.[2] |

| Solubility | Soluble in water; soluble in polar organic solvents like DMF. | The hydrochloride salt form generally imparts water solubility.[2] Reactivity in solvents like DMF is well-documented for related structures.[3] |

| Stability | Stable under normal conditions.[4] Hygroscopic. | Should be stored in a cool, dry place under an inert atmosphere to protect from moisture.[2][4] Incompatible with strong oxidizing agents and strong bases.[2] |

| Melting Point | Not consistently reported for this specific isomer. | The closely related isomer, 3-(chloromethyl)pyridine hydrochloride, has a reported melting point of 137-143 °C. |

| Spectroscopic Data (¹H NMR) | Data for this specific isomer is not readily available. | For the related 3-chloro-4-(chloromethyl)pyridine hydrochloride, characteristic proton NMR shifts are documented, which can be used for comparative structural analysis.[5] |

Synthesis and Reactivity

General Synthetic Strategies

The synthesis of chloromethylpyridine derivatives often involves a multi-step process starting from readily available picolines (methylpyridines). A representative pathway, adapted from methods used for similar isomers, provides a logical framework for its preparation.[6][7][8][9]

Workflow: Synthesis of Chloromethylpyridine Intermediates

-

Oxidation : The process typically begins with the oxidation of a methylpyridine (picoline) precursor using a strong oxidizing agent like potassium permanganate (KMnO₄) to yield the corresponding picolinic acid.[6][8][9]

-

Esterification : The resulting carboxylic acid is converted to its methyl ester via reaction with methanol under acidic conditions.[8][9]

-

Reduction : The ester is then selectively reduced to the corresponding pyridyl carbinol (pyridinemethanol) using a reducing agent such as sodium borohydride.[8][9]

-

Chlorination : The final and critical step is the chlorination of the alcohol. This is commonly achieved by reacting the pyridyl carbinol with thionyl chloride (SOCl₂), which converts the hydroxyl group into a chloromethyl group and simultaneously forms the hydrochloride salt.[8][9][10]

Caption: Generalized synthetic pathway for chloromethylpyridine hydrochlorides.

An alternative, more direct method involves the reaction of the corresponding pyridyl carbinol with a slight excess of thionyl chloride in an inert solvent like toluene. This approach avoids the need to pre-form the hydrochloride salt of the starting alcohol, simplifying the process.[10]

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic chloromethyl group at the 2-position. This site is highly susceptible to nucleophilic substitution (Sₙ2) reactions , where the chloride is displaced by a wide range of nucleophiles.[3][7] This reactivity is the cornerstone of its utility as a synthetic intermediate.

Key Reactions:

-

Nucleophilic Substitution : It readily reacts with amines, thiols, azides, and other nucleophiles to introduce new functional groups.[3][7] A base, such as potassium carbonate or triethylamine, is typically required to neutralize the hydrochloride and deprotonate the incoming nucleophile.[3]

-

Oxidation : The pyridine nitrogen can be oxidized to form a pyridine N-oxide using reagents like hydrogen peroxide.[7]

-

Reduction : The chlorines can be removed via catalytic hydrogenation.[7]

Caption: Core reactivity via nucleophilic substitution at the chloromethyl group.

Applications in Scientific Research

The primary application of this compound is as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[7]

-

Pharmaceutical Synthesis : This compound is a precursor for various medicinal compounds. Its structure allows for the creation of diverse libraries of molecules for drug discovery. For example, related chloromethylpyridines are used to synthesize Polo-like kinase 4 (PLK4) inhibitors and other biologically active nitrogen-containing heterocyclic compounds.[11] The quinoline analogue, 2-chloro-3-(chloromethyl)quinoline, is used to prepare compounds with potential antidepressant activity.[12]

-

Agrochemicals : It serves as an intermediate in the production of herbicides and insecticides. The chlorinated pyridine core can enhance the biological activity and stability of the final agrochemical product.[7]

-

Carcinogenicity Studies : Due to its nature as a halogenated, alkylating agent, this class of compounds has been subject to toxicological and carcinogenicity research to understand its safety profile.[2][7]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate caution. The safety profile is similar to other corrosive and potentially mutagenic chloromethylpyridines.[13]

Hazard Identification

| Hazard Class | GHS Statement | Pictogram(s) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | |

| Skin Corrosion / Irritation | H314: Causes severe skin burns and eye damage. | |

| Serious Eye Damage | H318: Causes serious eye damage. | |

| Germ Cell Mutagenicity / Carcinogenicity | H341 / H351: Suspected of causing genetic defects / cancer. |

Pictograms are representative for this class of compound.

Exposure can cause irritation to the skin, eyes, mucous membranes, and upper respiratory tract.[2][14]

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.[13]

-

Skin Protection : Use chemically resistant gloves (e.g., nitrile, neoprene) and wear a lab coat or impervious clothing.[13]

-

Respiratory Protection : Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][15] If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[2]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][15]

-

Store under an inert atmosphere (e.g., nitrogen or argon) due to its hygroscopic nature.[4]

-

Store locked up and away from incompatible materials such as strong bases and oxidizing agents.[4][13]

First Aid Measures:

-

Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][13]

-

Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[4][13]

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[4][13]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[4][13]

References

- PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information.

- precisionFDA. (n.d.). 3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE.

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-CHLORO-2-(TRICHLOROMETHYL)PYRIDINE.

- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- LabSolutions. (n.d.). 3-Chloro-2-(chloromethyl)pyridine.

- Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.

- PubChem. (n.d.). Picolyl chloride hydrochloride. National Center for Biotechnology Information.

- Wikipedia. (n.d.). 2-Chloromethylpyridine.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- precisionFDA. (n.d.). 3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE.

Sources

- 1. 3-Chloro-2-chloroMethyl-pyridine hydrochloride CAS#: 124425-87-2 [m.chemicalbook.com]

- 2. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 3-chloro-4-(chloromethyl)pyridine hydrochloride(132685-21-3) 1H NMR [m.chemicalbook.com]

- 6. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Buy this compound | 124425-87-2 [smolecule.com]

- 9. Buy 3-(Chloromethyl)pyridine hydrochloride | 6959-48-4 [smolecule.com]

- 10. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. cleanchemlab.com [cleanchemlab.com]

3-Chloro-2-(chloromethyl)pyridine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-(chloromethyl)pyridine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its bifunctional nature, featuring a reactive chloromethyl group for nucleophilic substitution and a chlorinated pyridine core, makes it a versatile intermediate. This guide provides a comprehensive overview of a robust and scalable synthetic pathway, grounded in established chemical principles and supported by patent literature. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the process for safe and efficient implementation in a laboratory or pilot-plant setting.

Overall Synthetic Pathway

The most direct and industrially relevant synthesis commences with 2-chloro-3-methylpyridine. The strategy involves a selective free-radical chlorination of the side-chain methyl group, followed by conversion to the hydrochloride salt for improved stability and handling.

Caption: Overall synthetic route from 2-chloro-3-methylpyridine.

Part 1: Synthesis of 3-Chloro-2-(chloromethyl)pyridine (Free Base)

The core of this synthesis is the selective chlorination of the methyl group on the pyridine ring. This transformation is achieved through a free-radical mechanism, which requires careful control of reaction conditions to ensure high yield and selectivity.

Principle and Mechanism: Free-Radical Side-Chain Chlorination

The chlorination of the methyl group on 2-chloro-3-methylpyridine proceeds via a free-radical chain reaction.[1][2] This reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation.[1] The resulting radicals abstract a hydrogen atom from the methyl group of the substrate, generating a benzylic-type radical. This radical then reacts with molecular chlorine (Cl₂) to form the desired product and a chlorine radical, which propagates the chain.

A critical aspect of this reaction is the management of hydrogen chloride (HCl) gas, a byproduct of the chlorination.[1][2] Pyridine derivatives are basic and will react with HCl to form a hydrochloride salt. This salt is significantly less reactive towards radical chlorination.[2] To prevent this and maintain a smooth reaction, a basic solution is added concurrently to neutralize the HCl as it is formed, keeping the pH of the reaction medium within a specific range (typically 0.5 to 3.0).[1][2] If the pH drops too low, the substrate protonates and the reaction stalls; if it becomes too high, elemental chlorine can ionize, which also inhibits the formation of chlorine radicals.[1][2]

Caption: Experimental workflow for the free-radical chlorination step.

Experimental Protocol: Side-Chain Chlorination

This protocol is adapted from the general method described in patent EP0557967A1.[1][2]

-

Reactor Setup: Charge a suitable glass reactor equipped with a mechanical stirrer, reflux condenser, thermometer, gas inlet tube (for chlorine), and a port for liquid addition (for the basic solution) with 2-chloro-3-methylpyridine.

-

Heating: Heat the stirred substrate to the reaction temperature, typically between 60°C and 90°C.[1]

-

Initiation: Once the temperature is stable, begin bubbling chlorine gas through the liquid. Simultaneously, add a portion of a radical initiator, such as AIBN (typically 0.1 to 5% by weight of the substrate). The initiator can be added in portions throughout the reaction.[1]

-

pH Control: Concurrently with the chlorine addition, begin the controlled addition of an aqueous basic solution (e.g., sodium hydroxide or potassium carbonate solution) to neutralize the generated HCl. Continuously monitor the pH of the aqueous phase, maintaining it within the optimal range of 0.8 to 2.5.[1][2]

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC), analyzing for the consumption of the starting material and the formation of the mono-chlorinated product.

-

Completion and Work-up: Once the desired conversion is achieved, stop the flow of chlorine gas and the addition of the basic solution. Cool the reaction mixture to room temperature.

-

Isolation: Make the reaction mixture distinctly basic (e.g., with 25% potassium carbonate solution) and extract the organic product with a suitable solvent like ethyl acetate. Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-chloro-2-(chloromethyl)pyridine free base. Further purification can be achieved by vacuum distillation.

Data Presentation: Reagents and Conditions

| Parameter | Value/Reagent | Rationale & Causality | Safety Considerations |

| Starting Material | 2-Chloro-3-methylpyridine | Precursor with the required ring substitution. | Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[3] |

| Chlorinating Agent | Chlorine (Cl₂) Gas | Source of chlorine radicals for the chain reaction. | Highly toxic and corrosive. Use in a well-ventilated fume hood with appropriate gas scrubbing. |

| Radical Initiator | AIBN or BPO | Provides initial radicals to start the chain reaction upon thermal decomposition. | AIBN is flammable and can decompose violently if heated improperly. BPO is a strong oxidizer and can be explosive. |

| Neutralizing Agent | Aq. NaOH or K₂CO₃ | Maintains optimal pH by neutralizing byproduct HCl, preventing substrate protonation and reaction stoppage.[1][2] | Caustic. Handle with appropriate personal protective equipment (PPE). |

| Reaction Temp. | 60 - 90 °C | Provides sufficient energy for initiator decomposition and propagation of the radical reaction.[1] | Higher temperatures may lead to over-chlorination or decomposition. |

| pH Range | 0.5 - 3.0 | Balances preventing substrate protonation (<0.5) and chlorine ionization (>3.0).[1][2] | Requires careful monitoring and controlled addition of base. |

Part 2: Formation of this compound

For ease of handling, purification, and long-term stability, the synthesized free base is converted to its hydrochloride salt. This is a standard acid-base reaction that yields a crystalline solid, which is often easier to purify by recrystallization than the liquid free base is by distillation.

Principle and Experimental Protocol

The nitrogen atom on the pyridine ring is basic and readily reacts with a strong acid like hydrogen chloride to form a stable, solid salt. A common and effective method involves dissolving the free base in an inert organic solvent and introducing anhydrous hydrogen chloride.

This protocol is based on general methods for preparing chloromethylpyridine hydrochlorides.[4]

-

Dissolution: Dissolve the purified 3-chloro-2-(chloromethyl)pyridine free base in a dry, inert solvent such as toluene or diethyl ether in a flask equipped with a stirrer and a gas inlet tube.

-

Precipitation: Cool the solution in an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred solution. The hydrochloride salt will precipitate as a solid. Alternatively, a solution of HCl in an inert solvent (e.g., HCl in isopropanol) can be added dropwise.

-

Isolation: Continue stirring in the cold for a period (e.g., 1-2 hours) to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with fresh, cold solvent (toluene or diethyl ether) to remove any unreacted starting material or impurities.

-

Drying: Dry the final product, this compound, under vacuum at room temperature to yield a crystalline solid.

Data Presentation: Salt Formation Parameters

| Parameter | Value/Reagent | Rationale & Causality | Safety Considerations |

| Starting Material | 3-Chloro-2-(chloromethyl)pyridine | The synthesized free base. | Handle with care; likely toxic and irritant. |

| Acidifying Agent | Anhydrous HCl (gas or solution) | Protonates the basic pyridine nitrogen to form the hydrochloride salt. | HCl is highly corrosive and toxic. Work in a well-ventilated fume hood. |

| Solvent | Toluene, Diethyl Ether, or similar | An inert medium in which the free base is soluble but the hydrochloride salt is not, facilitating precipitation. | Flammable organic solvents. Avoid ignition sources. |

| Temperature | 0 - 10 °C | Lowering the temperature decreases the solubility of the salt, promoting higher recovery. | Ensure the reaction is controlled to prevent excessive heat from the exothermic reaction. |

Conclusion

The synthesis of this compound is a multi-step process that hinges on a well-controlled free-radical side-chain chlorination. The key to a successful and high-yielding synthesis lies in the careful management of the reaction pH to prevent the deactivation of the substrate. By starting with 2-chloro-3-methylpyridine and applying the principles of radical chemistry, followed by a straightforward salt formation, this valuable intermediate can be produced efficiently and safely. This guide provides the foundational knowledge and practical steps for researchers to undertake this synthesis with a clear understanding of the underlying chemical principles.

References

- Ferguson, G. P., et al. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Organic Process Research & Development, 6(4), 437-441. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 2-Chloro-3-methylpyridine in Modern Synthesis.

- CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method. (2015). Google Patents.

- CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine. (2011). Google Patents.

- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (2015). Google Patents.

- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000). Google Patents.

- PubChem. (n.d.). 3-Chloro-2-methylpyridine.

- European Patent Office. (1993). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine. Google Patents.

- American Elements. (n.d.). 3-Chloro-2-methylpyridine.

- US5942625A - Preparation of chloromethylpyridine hydrochlorides. (1999). Google Patents.

Sources

- 1. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

starting materials for 3-Chloro-2-(chloromethyl)pyridine hydrochloride synthesis

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-(chloromethyl)pyridine Hydrochloride: Starting Materials and Strategic Pathways

Executive Summary

This compound is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its production requires a multi-step synthetic approach where the selection of the initial starting material is critical to the overall efficiency, scalability, and economic viability of the process. This guide provides a detailed examination of the primary synthetic pathways, focusing on the strategic selection of starting materials. We will explore routes originating from common pyridine derivatives such as 2-methyl-3-aminopyridine and 2-methyl-3-nitropyridine, detailing the core chemical transformations involved, including diazotization, chlorination, and functional group interconversion. The causality behind experimental choices, detailed protocols, and a comparative analysis of precursors are presented to equip researchers and process chemists with the necessary insights for successful synthesis.

Introduction

Significance of this compound

The substituted pyridine core is a ubiquitous scaffold in medicinal chemistry and materials science. The specific substitution pattern of this compound, featuring a chlorine atom on the pyridine ring and a reactive chloromethyl group, makes it a versatile building block. The chloromethyl group serves as a potent electrophile for introducing the pyridinylmethyl moiety into larger molecules, while the ring chlorine atom offers a site for further functionalization, for example, through cross-coupling reactions.

Overview of Synthetic Challenges and Strategies

The synthesis of this target molecule presents several challenges, primarily centered on the regioselective introduction of two distinct chlorine atoms onto a pyridine scaffold. Direct chlorination of a picoline (methylpyridine) precursor is often unselective and can lead to a mixture of over-chlorinated products and isomers.[1] Therefore, strategic, multi-step approaches are necessary. These strategies typically involve:

-

Starting with a pre-functionalized pyridine ring: Utilizing a starting material where a functional group at the 3-position (e.g., -NH₂, -NO₂, -OH) can be cleanly converted to a chloro group.

-

Sequential chlorination: First, introducing the chlorine at the 3-position of the ring, followed by the chlorination of the methyl group at the 2-position, or vice-versa, depending on the directing effects and stability of intermediates.

Retrosynthetic Analysis & Key Precursors

A retrosynthetic approach reveals the most logical bond disconnections and identifies key precursors. The final step is typically the formation of the hydrochloride salt. The penultimate step is the chlorination of a hydroxymethyl group, leading back to 3-chloro-2-(hydroxymethyl)pyridine. This alcohol can be derived from a precursor like 2-methyl-3-chloropyridine. The chloro group at the 3-position is most strategically installed from an amino group via a Sandmeyer reaction, pointing to 2-methyl-3-aminopyridine as a cornerstone starting material.

Sources

An In-depth Technical Guide to the Structural Analysis of 3-Chloro-2-(chloromethyl)pyridine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Preamble: Navigating the Analytical Frontier

In the landscape of pharmaceutical intermediates and heterocyclic chemistry, substituted pyridines are foundational scaffolds. The specific isomer, 3-Chloro-2-(chloromethyl)pyridine hydrochloride, represents a unique combination of reactive sites—a nucleophilic pyridine nitrogen (in its protonated form), an electrophilic chloromethyl group, and a chlorinated aromatic ring. While its isomers are well-documented, this particular compound is less prevalent in scientific literature, presenting a compelling analytical challenge.

This guide eschews a conventional template to deliver a field-proven, logical workflow for the comprehensive structural elucidation and characterization of this molecule. As Senior Application Scientist, my approach is grounded in causality—explaining not just what to do, but why each analytical choice is made. We will proceed as if this were a novel compound synthesized in the lab, applying a multi-technique, orthogonal approach to build an unshakeable, self-validating structural dossier. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the identity, purity, and structure of such a pivotal chemical entity.

Section 1: Foundational Characterization and Handling

Before delving into complex spectroscopic analysis, a foundational understanding of the molecule's properties and safe handling procedures is paramount.

Predicted Physicochemical Properties

A theoretical assessment based on the molecular structure provides the expected baseline for experimental verification.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₆H₆Cl₂N · HCl | Derived from the structure of the pyridine base plus one equivalent of hydrochloric acid. |

| Molecular Weight | 198.48 g/mol | Sum of the atomic weights of all constituent atoms (C=12.01, H=1.01, Cl=35 .45, N=14.01). |

| Appearance | White to off-white or pale yellow solid.[1] | Typical for hydrochloride salts of organic bases. May have a slight color due to trace impurities. |

| Solubility | Soluble in water; soluble in polar organic solvents like methanol or DMSO.[1] | The hydrochloride salt form confers high polarity and hygroscopic tendencies.[1][2] |

Synthesis Context: The "Why" of Impurity Profiling

The most probable synthetic route to this compound is the chlorination of 3-chloro-2-(hydroxymethyl)pyridine, likely using an agent like thionyl chloride (SOCl₂) or phosphorus pentachloride.[3] A patented process for related isomers involves reacting the corresponding pyridyl carbinol with thionyl chloride in an inert solvent like toluene.[4][5]

Understanding this context is critical because it dictates the potential impurity profile. We must anticipate:

-

Starting Material: Unreacted 3-chloro-2-(hydroxymethyl)pyridine.

-

Over-reaction Products: Potential for further chlorination on the pyridine ring under harsh conditions.

-

Solvent Adducts: Residual toluene or other synthesis-related solvents.

Each analytical technique deployed must be capable of detecting and differentiating these potential contaminants.

Safety & Handling: A Mandate for Precaution

As a chlorinated pyridine derivative and a hydrochloride salt, this compound must be treated as hazardous. Extrapolating from the safety data of its isomers, the following precautions are mandatory.[6][7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8] Work should be conducted in a certified chemical fume hood to avoid inhalation of fine dust.[6][9]

-

Reactivity: The compound is incompatible with strong oxidizing agents and strong bases.[1][10] Contact with bases will liberate the free pyridine base.

-

Health Hazards: It is expected to be harmful if swallowed, inhaled, or absorbed through the skin, causing severe irritation or burns to the skin, eyes, and respiratory tract.[1][2][6]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, protected from moisture due to its hygroscopic nature.[6][9]

Section 2: The Spectroscopic Triad for Unambiguous Identification

Spectroscopy is the cornerstone of structural analysis. We will employ a triad of techniques—NMR, Mass Spectrometry, and FT-IR—each providing a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Expertise & Causality: NMR is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. For this compound, ¹H NMR will reveal the number and environment of all protons, while ¹³C NMR will do the same for the carbon skeleton. The formation of the hydrochloride salt causes a downfield shift of all ring proton signals due to the increased positive charge on the nitrogen atom, which decreases electron density across the aromatic system.[11]

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it solubilizes many hydrochloride salts and its residual proton signal does not typically overlap with aromatic signals.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a standard broadband proton-decoupled ¹³C NMR spectrum.

-

(Optional but Recommended) Perform 2D NMR experiments like COSY (to establish H-H couplings) and HSQC/HMBC (to correlate H-C one-bond and long-range connections) for unequivocal assignment.

-

The following tables outline the predicted NMR data. These predictions are based on established principles of substituent effects on the pyridine ring.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.7 | Doublet (d) | 1H | H-6 | The proton adjacent to the protonated nitrogen (N⁺-H) is significantly deshielded. |

| ~8.2 | Doublet (d) | 1H | H-4 | The C-Cl group at position 3 withdraws electron density, deshielding the adjacent H-4. |

| ~7.6 | Doublet of Doublets (dd) | 1H | H-5 | Coupled to both H-4 and H-6, appearing between their chemical shifts. |

| ~5.0 | Singlet (s) | 2H | -CH₂Cl | Protons on a carbon adjacent to both an aromatic ring and a chlorine atom are deshielded. |

| >10 | Broad Singlet | 1H | N⁺-H | The acidic proton on the nitrogen is typically very broad and far downfield. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~150 | C-2 | Carbon attached to the chloromethyl group and adjacent to the N⁺-H. |

| ~148 | C-6 | Carbon adjacent to the N⁺-H. |

| ~142 | C-4 | Aromatic CH carbon deshielded by the adjacent C-Cl bond. |

| ~135 | C-3 | Carbon directly attached to chlorine experiences a strong deshielding effect. |

| ~125 | C-5 | The remaining aromatic CH carbon. |

| ~45 | -CH₂Cl | Aliphatic carbon attached to an electronegative chlorine atom. |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Expertise & Causality: MS provides two critical pieces of information: the exact molecular weight of the free base and a fragmentation pattern that serves as a structural fingerprint. For this molecule, we expect to see a characteristic isotopic pattern for chlorine atoms, which provides a self-validating check on the elemental composition.

-

Method Selection:

-

GC-MS: The compound may be thermally labile. A method would involve dissolving the sample in a solvent like methanol. The hydrochloride salt will likely decompose in the hot injector to the free base, 3-chloro-2-(chloromethyl)pyridine, which is what will be analyzed.

-

Electrospray Ionization (ESI-MS): This is a softer ionization technique. The sample would be dissolved in methanol or acetonitrile and infused directly. This method will detect the protonated molecule of the free base, [M+H]⁺.

-

-

Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-300.

The analysis will focus on the free base: C₆H₅Cl₂N (MW ≈ 161.01 Da).

Table 3: Predicted Mass Spectrometry Data

| m/z (Daltons) | Relative Intensity | Assignment | Rationale |

|---|---|---|---|

| 161, 163, 165 | ~9:6:1 | [M]⁺ | Molecular ion of the free base. The isotopic pattern is the signature for a molecule containing two chlorine atoms. |

| 126, 128 | ~3:1 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. The pattern indicates one remaining chlorine atom. |

| 112, 114 | ~3:1 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical, a common fragmentation pathway. |

| 91 | ~100% | [M - Cl - HCl]⁺ | A common fragmentation pathway for chloro-aromatics, leading to a stable pyridyne-like fragment. This is often the base peak. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Checklist

Expertise & Causality: FT-IR is a rapid and effective technique for confirming the presence of key functional groups. While not definitive for isomer identification, it serves as an excellent screening tool. It will confirm the aromatic nature, the presence of C-Cl bonds, and the N⁺-H bond of the hydrochloride salt.

-

Sample Preparation:

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal. This is the fastest method.

-

KBr Pellet: Grind a small amount of sample (~1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3100-2800 | Broad, Strong | N⁺-H stretch | Characteristic of a secondary amine salt.[12] |

| 1600-1450 | Medium-Strong | C=C and C=N ring stretching | Confirms the presence of the pyridine aromatic ring. |

| 1200-1000 | Medium | C-H in-plane bending | Aromatic C-H vibrations. |

| 800-600 | Strong | C-Cl stretch | Strong absorptions confirming the presence of chloro-substituents.[13] |

Section 3: Integrated Analytical Workflow

A robust analysis relies on a logical sequence of experiments where the results of one technique inform the next. The following workflow ensures comprehensive and efficient characterization.

Caption: Logical workflow for the structural analysis of a novel compound.

Section 4: Conclusion: A Self-Validating Structural Dossier

The structural analysis of this compound, or any novel compound, is not a single experiment but a systematic investigation. By integrating the rapid screening power of FT-IR, the precise mass determination of MS, and the definitive connectivity map from NMR, we construct a dossier of evidence that is both comprehensive and self-validating. Each technique provides orthogonal data that must converge on a single, unambiguous structure. For applications in regulated environments such as drug development, the gold standard of X-ray crystallography can provide the ultimate, irrefutable proof of the three-dimensional atomic arrangement. This rigorous, causality-driven approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

- PubChem. 3-(Chloromethyl)pyridine hydrochloride.

- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 3-CHLORO-2-(TRICHLOROMETHYL)PYRIDINE. [Link]

- Google Patents. US5942625A - Preparation of chloromethylpyridine hydrochlorides.

- ACS Publications. Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. [Link]

- Bulletin de l'Academie Polonaise des Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

- Google Patents. EP1124803A1 - Preparation of chloromethylpyridine hydrochlorides.

- The Journal of Physical Chemistry A.

- NIST WebBook. Pyridine hydrochloride. [Link]

Sources

- 1. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 5. EP1124803A1 - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [chemicalbook.com]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. Pyridine hydrochloride [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

spectroscopic data for 3-Chloro-2-(chloromethyl)pyridine hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-(chloromethyl)pyridine Hydrochloride

Abstract

This compound is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and novel material synthesis. Its reactivity is dictated by the electrophilic chloromethyl group and the electronically modified pyridine ring. Rigorous structural confirmation and purity assessment are paramount for its application in reproducible, high-yield synthetic protocols. This guide provides a comprehensive framework for the spectroscopic characterization of this compound. Given the scarcity of published, peer-reviewed spectral data for this specific molecule, this document emphasizes the foundational principles and predictive analysis required to interpret its spectral features. We present detailed, field-tested protocols for acquiring and analyzing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, establishing a self-validating system for structural verification.

Introduction and Structural Overview

The precise arrangement of substituents on the pyridine ring dictates the chemical behavior of this compound. The electron-withdrawing chlorine atom at the C3 position and the protonated nitrogen atom significantly influence the electron density of the aromatic system, which in turn affects the chemical shifts of the ring protons and carbons in NMR spectroscopy. The primary reactive site, the chloromethyl group at C2, is the key focus for monitoring chemical transformations.

Accurate spectroscopic analysis is non-negotiable. It serves two primary functions:

-

Structural Confirmation: Verifying that the synthesized material is indeed the correct isomer and not a related compound, such as 2-Chloro-6-(chloromethyl)pyridine or other isomers which may arise from non-selective synthesis.

-

Purity Assessment: Identifying residual solvents, starting materials, or reaction byproducts that could interfere with subsequent applications.

This guide will proceed by detailing the expected spectroscopic signatures for this molecule and providing robust methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise covalent structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Expertise in Action: The Rationale Behind Solvent Selection

The choice of solvent is the most critical first step in NMR analysis. The hydrochloride salt structure necessitates the use of a polar, protic-compatible deuterated solvent.

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is the preferred solvent. Its high polarity readily dissolves the salt, and its residual proton signal (~2.50 ppm) does not typically overlap with the key signals of the analyte. Crucially, the acidic N-H proton of the pyridinium ion is often observable in DMSO-d₆, providing an additional piece of structural information.

-

D₂O (Deuterium Oxide): While it can dissolve the sample, it will cause the acidic N-H proton to exchange with deuterium, rendering it invisible in the ¹H NMR spectrum. This can be used as a confirmatory experiment—if a broad signal disappears upon adding a drop of D₂O to a DMSO-d₆ solution, it confirms its identity as an exchangeable proton.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region, with an integration ratio of 1:1:1:2.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| H6 | ~8.6 - 8.8 | Doublet (d) | ~5-6 Hz | Proton at C6 | Deshielded due to proximity to the positively charged nitrogen. Coupled to H5. |

| H5 | ~8.1 - 8.3 | Doublet of doublets (dd) | ~5-6 Hz, ~8-9 Hz | Proton at C5 | Coupled to both H6 and H4. |

| H4 | ~7.6 - 7.8 | Doublet (d) | ~8-9 Hz | Proton at C4 | Coupled to H5. |

| -CH₂Cl | ~4.8 - 5.0 | Singlet (s) | N/A | Methylene protons | Deshielded by adjacent chlorine and the electron-deficient ring. No adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display five signals corresponding to the five carbon atoms in the pyridine ring and one signal for the chloromethyl carbon.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C2 | ~150 - 155 | Carbon at C2 | Attached to two electron-withdrawing groups (N and CH₂Cl). |

| C6 | ~148 - 152 | Carbon at C6 | Adjacent to the positively charged nitrogen. |

| C4 | ~140 - 145 | Carbon at C4 | Aromatic CH carbon. |

| C3 | ~130 - 135 | Carbon at C3 | Attached to chlorine. |

| C5 | ~125 - 130 | Carbon at C5 | Aromatic CH carbon. |

| -CH₂Cl | ~40 - 45 | Methylene carbon | Aliphatic carbon attached to chlorine. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a spectrum with 16-32 scans.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a relaxation delay (d1) of 2-5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a spectrum with 1024-2048 scans.

-

Set the spectral width to cover a range of 0-180 ppm.

-

Use a standard proton-decoupled pulse program.

-

The following workflow ensures a systematic approach to NMR analysis.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can confirm its elemental formula. For this molecule, MS serves as a powerful validation tool due to the characteristic isotopic signature of chlorine.

Trustworthiness: The Chlorine Isotopic Pattern

Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule containing two chlorine atoms, like 3-Chloro-2-(chloromethyl)pyridine, will exhibit a distinctive isotopic pattern in its mass spectrum. The molecular ion (M⁺) will appear as a cluster of peaks:

-

M⁺: The peak corresponding to the molecule with two ³⁵Cl atoms.

-

[M+2]⁺: The peak for a molecule with one ³⁵Cl and one ³⁷Cl. Its intensity will be approximately 66% of the M⁺ peak.

-

[M+4]⁺: The peak for a molecule with two ³⁷Cl atoms. Its intensity will be approximately 10% of the M⁺ peak.

Observing this ~100:66:10 ratio is definitive proof of the presence of two chlorine atoms.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-2-(chloromethyl)pyridine Hydrochloride

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-2-(chloromethyl)pyridine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental considerations, and detailed spectral interpretation of this compound. Our approach emphasizes the causal relationships behind spectral features, ensuring a robust understanding for practical application.

Introduction: The Significance of NMR in Heterocyclic Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For heterocyclic compounds such as pyridine derivatives, which form the core of numerous pharmaceuticals and fine chemicals, ¹H NMR provides critical information regarding the electronic environment of each proton, their spatial relationships, and the overall molecular structure.

This compound is a substituted pyridine of interest in synthetic chemistry. Its structure presents a unique set of protons whose chemical shifts and coupling patterns are influenced by the electronegativity of the chlorine atoms, the electron-withdrawing nature of the protonated pyridine ring, and the spatial arrangement of the substituents. A thorough understanding of its ¹H NMR spectrum is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is foundational to accurate structural interpretation. The following protocol outlines the key steps and considerations.

Sample Preparation

A meticulously prepared sample is crucial for obtaining a high-quality spectrum.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

-

High-quality 5 mm NMR tube

-

Pasteur pipette with a glass wool plug

Procedure:

-

Solvent Selection: The choice of a deuterated solvent is critical. For hydrochloride salts, which are often highly polar, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are common choices due to their excellent solvating power for polar and ionic compounds. Methanol-d₄ (CD₃OD) can also be used. The selection of the solvent will influence the chemical shifts observed.

-

Dissolution: Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently agitate the vial to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into the NMR tube.

-

Sample Volume: Ensure the final sample height in the NMR tube is at least 4-5 cm to allow for proper instrument shimming.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identity.

Spectrometer Setup and Data Acquisition

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Typical Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard 1D proton | For routine ¹H NMR acquisition. |

| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |

| Relaxation Delay | 1-2 seconds | Allows for sufficient relaxation of protons between pulses. |

| Acquisition Time | 2-4 seconds | Determines the digital resolution of the spectrum. |

| Spectral Width | 12-16 ppm | To encompass all expected proton signals. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Structural Analysis and Predicted ¹H NMR Spectrum

The molecular structure of this compound dictates the features of its ¹H NMR spectrum. The protonation of the pyridine nitrogen and the presence of two chlorine substituents significantly influence the electronic environment of the ring protons.

Below is a diagram illustrating the structure and proton numbering scheme.

Caption: Molecular structure of this compound.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy for pyridine derivatives and data from analogous compounds. The formation of the hydrochloride salt leads to a general downfield shift of the ring protons due to the increased electron-withdrawing effect of the protonated nitrogen.[1]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | 8.6 - 8.8 | Doublet | ³J(H6-H5) ≈ 5-6 | This proton is adjacent to the positively charged nitrogen, resulting in significant deshielding and a downfield shift. It is coupled to H-5. |

| H-4 | 8.0 - 8.2 | Doublet of doublets | ³J(H4-H5) ≈ 8-9, ⁴J(H4-H6) ≈ 1-2 | H-4 is ortho to the chloro group and meta to the chloromethyl group. It will be coupled to both H-5 and H-6 (meta coupling). |

| H-5 | 7.6 - 7.8 | Triplet (or doublet of doublets) | ³J(H5-H4) ≈ 8-9, ³J(H5-H6) ≈ 5-6 | H-5 is coupled to both H-4 and H-6. The multiplicity will appear as a triplet if the coupling constants are similar, or a doublet of doublets if they are significantly different. |

| -CH₂Cl | 5.0 - 5.2 | Singlet | N/A | The methylene protons are adjacent to a chlorine atom and the pyridine ring, causing a downfield shift. They are not coupled to any other protons, hence they appear as a singlet. |

| N⁺-H | 13.0 - 15.0 | Broad Singlet | N/A | The proton on the nitrogen is typically broad and appears far downfield. Its chemical shift can be highly dependent on the solvent and concentration. |

In-depth Spectral Interpretation: A Causality-Driven Analysis

The predicted spectrum can be understood by considering the electronic effects within the molecule.

-

Inductive and Anisotropic Effects of the Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring protons compared to benzene. This effect is amplified upon protonation to form the pyridinium salt.[2] The resulting positive charge on the nitrogen further withdraws electron density from the ring, causing a significant downfield shift of all ring protons.[1]

-

Substituent Effects:

-

3-Chloro Group: The chlorine atom at the C-3 position is an electron-withdrawing group, which will further deshield the adjacent protons (H-4).

-

2-(Chloromethyl) Group: The chloromethyl group at the C-2 position also has an inductive electron-withdrawing effect.

-

-

Spin-Spin Coupling: The connectivity of the protons on the pyridine ring can be confirmed by their coupling patterns. The ortho coupling (³J) between adjacent protons (H4-H5 and H5-H6) is typically in the range of 5-9 Hz. Meta coupling (⁴J) between protons separated by two bonds (H4-H6) is much smaller, around 1-3 Hz.

The interplay of these factors results in the predicted chemical shifts and multiplicities. The H-6 proton is expected to be the most downfield due to its proximity to the protonated nitrogen. The H-4 proton will also be significantly downfield due to the combined effects of the adjacent chloro group and the pyridinium ring. The H-5 proton will be the most upfield of the ring protons. The methylene protons of the chloromethyl group will appear as a distinct singlet in a region characteristic of protons alpha to both an aromatic ring and a halogen.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A systematic analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all protons in the molecule. This guide has provided a framework for understanding the spectrum based on fundamental principles and experimental best practices. For drug development and chemical research professionals, a thorough interpretation of NMR data is an indispensable step in compound verification and characterization.

References

- Harman, R. E. (1955). Tautomerism of Pyridine Derivatives. I. 2,4-Pyridinediol and 4,6-Dihydroxypyrimidine. Journal of the American Chemical Society, 77(24), 6674–6677. [Link]

- Brzezinski, B., Schroeder, G., & Zundel, G. (1992). Proton transfer in homoconjugated N-base-cation systems in nitriles studied by FTIR and ¹H NMR spectroscopy. Journal of the Chemical Society, Faraday Transactions, 88(1), 35-39. [Link]

Sources

3-Chloro-2-(chloromethyl)pyridine hydrochloride safety and handling

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-2-(chloromethyl)pyridine Hydrochloride

This guide provides a detailed examination of the safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes available safety data with established best practices for handling hazardous chemical intermediates. Given the limited publicly available data for this specific compound, a conservative approach to risk management is emphasized, drawing upon established data for closely related isomers where appropriate to ensure the highest standards of laboratory safety.

Chemical Identification and Physical Properties

This compound is a substituted pyridine derivative used as a building block in organic synthesis. Accurate identification is the foundation of safe handling.

Chemical Structure

Caption: Figure 2: GHS Pictogram for Acute Toxicity and Irritation

Trustworthiness Advisory: The provided classification is based on limited data. Closely related isomers, such as 3-(chloromethyl)pyridine hydrochloride (CAS 6959-48-4), are classified as H314 (Causes severe skin burns and eye damage) and are suspected of causing genetic defects and cancer. [1]Therefore, for all handling purposes, this compound should be treated with the highest level of caution, assuming it may be corrosive and carry long-term health risks until proven otherwise.

Risk Assessment and Management: Safe Handling Protocol

A multi-layered approach combining engineering controls, personal protective equipment, and strict procedural adherence is required.

Engineering Controls

-

Primary Control: All manipulations of solid or dissolved this compound must be performed inside a certified chemical fume hood. The fume hood provides the primary barrier against inhalation of dust or vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood sash should be kept as low as possible during work.

-

Proximity to Safety Equipment: Work must be conducted in a location with immediate access to an emergency eyewash station and a safety shower.

Personal Protective Equipment (PPE)

The selection of PPE is based on a conservative risk assessment assuming the compound is corrosive and toxic.

| PPE Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves immediately if contaminated. | Prevents skin contact, absorption, and irritation/burns. The chloromethyl group necessitates a robust chemical barrier. |

| Eye/Face Protection | Safety goggles and a full-face shield. | Protects against splashes that can cause serious eye irritation or severe damage. A face shield protects the entire face from contact. |

| Skin/Body Protection | A fully-buttoned laboratory coat. Consider a chemically resistant apron for larger quantities. | Prevents contamination of personal clothing and skin. |

| Respiratory Protection | Not required if work is performed within a certified fume hood. For emergencies, a NIOSH-approved respirator with appropriate cartridges is necessary. | The fume hood provides primary respiratory protection. Emergency situations may require self-contained breathing apparatus (SCBA). |

Standard Handling Workflow

This protocol is designed as a self-validating system to minimize exposure.